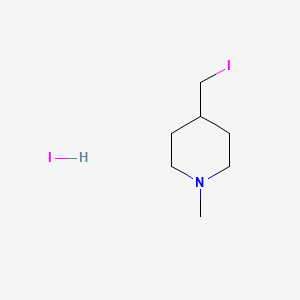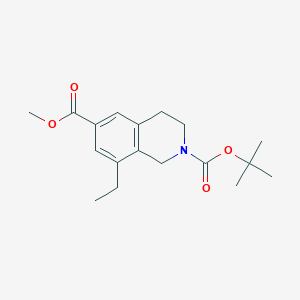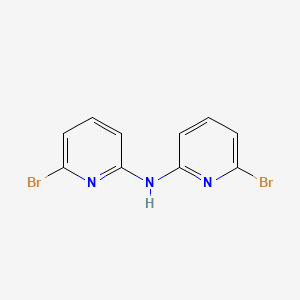![molecular formula C10H18O2 B13905109 [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol is a deuterated compound with the molecular formula C10H15D3O2 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Méthodes De Préparation
The synthesis of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol typically involves the introduction of deuterium atoms into the methoxymethyl group of norbornan-1-ylmethanol. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods may involve large-scale deuteration processes to ensure the efficient incorporation of deuterium atoms into the target molecule .
Analyse Des Réactions Chimiques
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation .
Mécanisme D'action
The mechanism of action of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol involves the interaction of its deuterated methoxymethyl group with various molecular targets. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. These effects are often studied using advanced techniques such as NMR spectroscopy and mass spectrometry to elucidate the molecular pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol include other deuterated analogs of norbornan-1-ylmethanol and methoxymethyl derivatives. These compounds share similar structural features but differ in the extent and position of deuterium incorporation. The uniqueness of this compound lies in its specific deuteration pattern, which can lead to distinct physical and chemical properties compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
173.27 g/mol |
Nom IUPAC |
[4-(trideuteriomethoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3/i1D3 |
Clé InChI |
BBJWPQAKAMJJQR-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)CO |
SMILES canonique |
COCC12CCC(C1)(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)




![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)



![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
![Tert-butyl 1-carbamoyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13905094.png)

![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
